molecular formula C9H11N5O2 B2761274 5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione CAS No. 112734-99-3

5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione

Cat. No. B2761274
CAS RN: 112734-99-3
M. Wt: 221.22
InChI Key: OAWXPKMODSSVSY-UHFFFAOYSA-N
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Description

“5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione” is a derivative of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are well known for their versatile biological activities such as anti-tumor, antibacterial, antifungal, anti-proliferative CDK2 inhibitor, adenosine kinase inhibitors, anticonvulsant agents, antipyretic, analgesic, and CNS depressant activity .


Synthesis Analysis

The synthesis of new pyrido[2,3-d]pyrimidine derivatives involves heating under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .


Chemical Reactions Analysis

The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines .

Scientific Research Applications

Anticancer Agent

5-Hydrazinyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione: has been identified as a promising scaffold in medicinal chemistry with a broad spectrum of activities. One of its most significant applications is as an anticancer agent . It targets various cancer-related pathways and enzymes, such as tyrosine kinase, ABL kinase, and mammalian target of rapamycin (mTOR), which are crucial in the proliferation of cancer cells .

Antibacterial Activity

This compound exhibits antibacterial properties , making it valuable in the development of new antibiotics. Its mechanism of action includes the inhibition of bacterial DNA synthesis, thereby preventing bacterial growth and survival .

CNS Depressive Activity

In the central nervous system (CNS), this compound shows depressive activity . It can modulate neurotransmitter levels or interact with their receptors, which may be beneficial in treating conditions like anxiety and other CNS disorders .

Anticonvulsant Properties

The compound has been studied for its anticonvulsant properties , which could make it a candidate for the development of new treatments for epilepsy and seizure disorders. It works by stabilizing neuronal membranes and suppressing abnormal electrical activity in the brain .

Antipyretic Effects

5-Hydrazinyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione: also has antipyretic effects , meaning it can reduce fever. This is likely due to its ability to modulate the body’s temperature-regulating mechanisms .

Phosphodiesterase (PDE) Inhibition

Another application is its role as a phosphodiesterase (PDE) inhibitor . PDE plays a role in various cellular processes, and its inhibition can have therapeutic effects in diseases like asthma, COPD, and inflammatory disorders .

Mechanism of Action

The mechanism of action of pyrido[2,3-d]pyrimidines is attributed to inhibition of dihydrofolate reductase (DHFR), mTOR kinase inhibitors, and cytotoxic agents .

Safety and Hazards

The safety profile of the synthesized compounds was evaluated in a cytotoxicity test . Some compounds exhibited high safety profiles except for 5,7-diphenyl-2,3-dimethylpyrido[2,3-d]pyrimidin-4-one and 4-chloro-7-(4-chlorophenyl)-5-phenyl-2-methypyrido[2,3-d]pyrimidine .

Future Directions

The pharmaceutical importance of pyridine and pyridopyrimidines has encouraged the development of new procedures for novel pyridines, pyrido[2,3-d]pyrimidines synthesis, and the study of their antimicrobial and cytotoxic activities . This suggests that future research could focus on the synthesis of new derivatives and the evaluation of their biological activities.

properties

IUPAC Name

5-hydrazinyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O2/c1-13-7-6(5(12-10)3-4-11-7)8(15)14(2)9(13)16/h3-4H,10H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWXPKMODSSVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-hydrazino-1,3-dimethylpyrido[2,3-{d}]pyrimidine-2,4(1{H},3{H})-dione

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